2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid is an organic compound that features both carboxylic acid and chloroamino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid typically involves the reaction of chloroacetic acid with ethylenediamine in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where chloroacetic acid is reacted with ethylenediamine under optimized conditions to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloroamino groups to amino groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid involves its interaction with molecular targets such as enzymes and proteins. The chloroamino groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetic acid: A simpler compound with similar reactivity but lacking the ethylenediamine moiety.
Dichloroacetic acid: Contains two chloro groups and exhibits different chemical properties.
Trichloroacetic acid: Contains three chloro groups and is more reactive than 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid.
Uniqueness
This compound is unique due to the presence of both carboxylic acid and chloroamino functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
59384-03-1 |
---|---|
Molekularformel |
C6H10Cl2N2O4 |
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
2-[2-[carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid |
InChI |
InChI=1S/C6H10Cl2N2O4/c7-9(3-5(11)12)1-2-10(8)4-6(13)14/h1-4H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
DFDCCULPPPMWGE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC(=O)O)Cl)N(CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.